Carbon Skeleton: C29 vs C27 Bile Alcohols
24-Ethylcholestane-3,7,12,24-tetrol (C29) is structurally distinct from C27 cholestane-based bile alcohols, such as the major rat bile alcohol 5β-cholestane-3α,7α,12α,26-tetrol [1]. This difference in carbon count (29 vs. 27 carbons) is due to the 24-ethyl substitution on the stigmastane backbone, compared to the unsubstituted cholestane backbone of C27 bile alcohols [2]. This fundamental difference in the sterol nucleus and side-chain alkylation pattern dictates a distinct metabolic origin and handling within the organism.
| Evidence Dimension | Carbon Skeleton and Alkyl Substitution |
|---|---|
| Target Compound Data | C29 stigmastane backbone with a 24-ethyl group; Molecular Formula C29H52O4. |
| Comparator Or Baseline | C27 cholestane-based bile alcohols (e.g., 5β-cholestane-3α,7α,12α,26-tetrol) lack the C24 ethyl substitution; Molecular Formula C27H48O4. |
| Quantified Difference | +2 carbon atoms and +1 ethyl group on the side-chain at C24. |
| Conditions | Chemical structure and mass spectrometry analysis [2][3]. |
Why This Matters
This structural difference confirms the compound's distinct metabolic origin from plant sterols, making it essential for studies tracking dietary sterol conversion versus endogenous cholesterol metabolism.
- [1] Identification of bile alcohols in rat bile. DOAJ. (Referencing major bile alcohol 5β-cholestane-3α,7α,12α,26-tetrol). View Source
- [2] Dayal B, et al. Synthesis of the putative metabolites of plant sterols: (24R)- and (24S)-24-methyl-5 beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrols and 24-ethyl-5 beta-cholestane-3 alpha,7 alpha,12 alpha,24 xi-tetrol. J Lipid Res. 1984 Aug;25(8):865-70. PMID: 6548507. View Source
- [3] MeSH Supplementary Concept Data. 24-ethylcholestane-3,7,12,24-tetrol. Unique ID: C042880. National Library of Medicine. View Source
